![molecular formula C12H27N2PSi B14463141 Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- CAS No. 72821-01-3](/img/structure/B14463141.png)
Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- is a complex organic compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with tetramethyl groups and a phosphino group bonded to a trimethylsilyl imino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- typically involves multiple steps. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines in the presence of oxidants such as oxone.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like oxone, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and other amine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- has a wide range of applications in scientific research, including:
Biology: The compound’s derivatives are used in the study of biological processes and as building blocks for more complex molecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of polymers, stabilizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to act as a hindered base, participating in various chemical reactions by donating or accepting electrons. This property makes it valuable in catalysis and other chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound used as a hindered base in organic synthesis.
N,N-Diisopropylethylamine: Another non-nucleophilic base used in similar applications.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-tetramethylpiperidine.
Uniqueness
Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]- is unique due to its specific substitution pattern and the presence of the phosphino group bonded to a trimethylsilyl imino group. This unique structure imparts distinct chemical properties, making it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
72821-01-3 |
|---|---|
Molekularformel |
C12H27N2PSi |
Molekulargewicht |
258.41 g/mol |
IUPAC-Name |
(2,2,6,6-tetramethylpiperidin-1-yl)-trimethylsilyliminophosphane |
InChI |
InChI=1S/C12H27N2PSi/c1-11(2)9-8-10-12(3,4)14(11)15-13-16(5,6)7/h8-10H2,1-7H3 |
InChI-Schlüssel |
ROPBLYDKDFZGRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1P=N[Si](C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


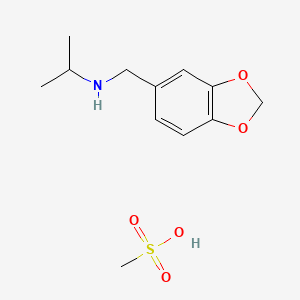
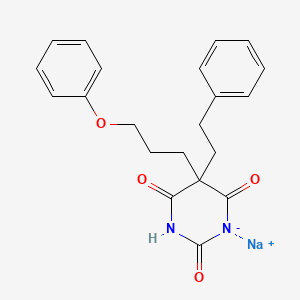


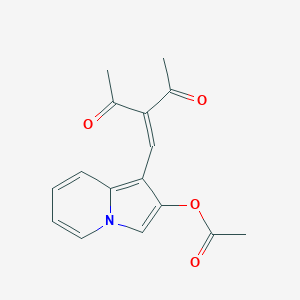
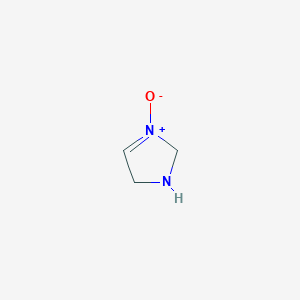
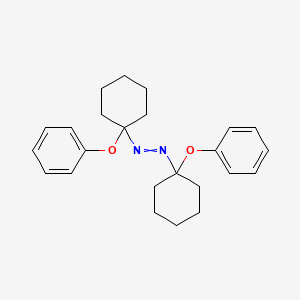

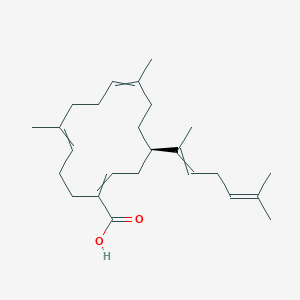


![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)


